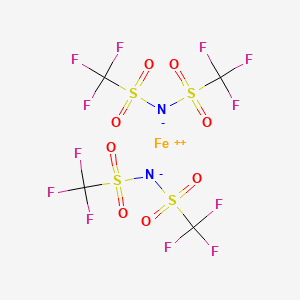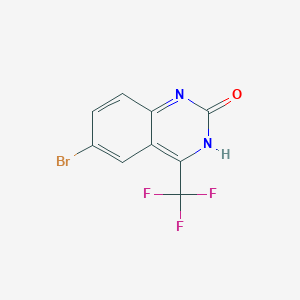
6-Bromo-4-(trifluoromethyl)quinazolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-(trifluoromethyl)quinazolin-2(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a bromine atom at the 6th position and a trifluoromethyl group at the 4th position on the quinazolinone ring. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-(trifluoromethyl)quinazolin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 6-bromo-2-aminobenzonitrile with trifluoroacetic anhydride under acidic conditions to form the quinazolinone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom in the quinazolinone ring.
Reduction: Reduction reactions can occur at the bromine atom, leading to the formation of 6-hydroxy-4-(trifluoromethyl)quinazolin-2(1H)-one.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of 6-hydroxy derivatives.
Substitution: Formation of various substituted quinazolinones.
Scientific Research Applications
6-Bromo-4-(trifluoromethyl)quinazolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-4-(trifluoromethyl)quinazolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
4-(Trifluoromethyl)quinazolin-2(1H)-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Chloro-4-(trifluoromethyl)quinazolin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
Uniqueness: 6-Bromo-4-(trifluoromethyl)quinazolin-2(1H)-one is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity compared to other quinazolinone derivatives.
Properties
Molecular Formula |
C9H4BrF3N2O |
|---|---|
Molecular Weight |
293.04 g/mol |
IUPAC Name |
6-bromo-4-(trifluoromethyl)-3H-quinazolin-2-one |
InChI |
InChI=1S/C9H4BrF3N2O/c10-4-1-2-6-5(3-4)7(9(11,12)13)15-8(16)14-6/h1-3H,(H,14,15,16) |
InChI Key |
OLQPNHYNTPUFIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)NC(=C2C=C1Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



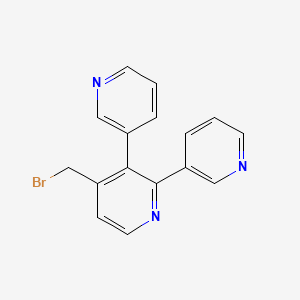
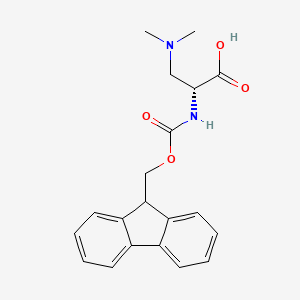
![3-Chloro-5,6-dihydrobenzo[h]cinnolinehydrochloride](/img/structure/B15250891.png)
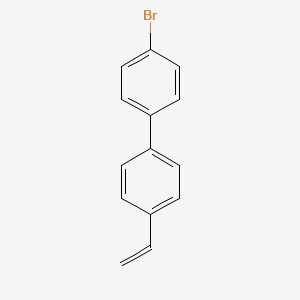
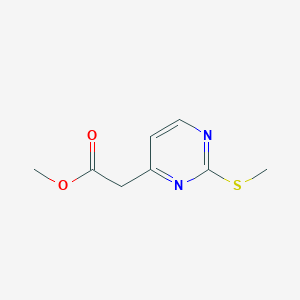
![6-Chloroimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15250911.png)
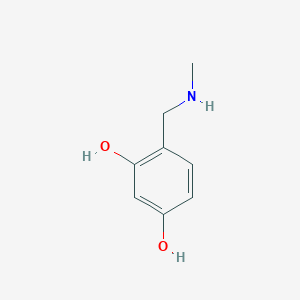
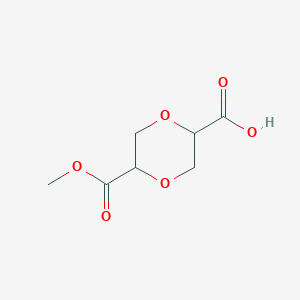
![7-Chloro-2-(methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B15250933.png)
![N-[(2R)-2-hydroxyheptadecyl]dodecanamide](/img/structure/B15250938.png)

![2,6-Dimethylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15250966.png)
